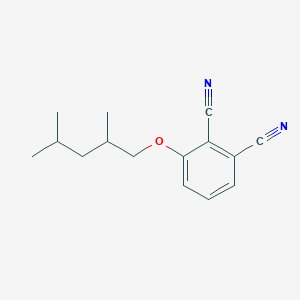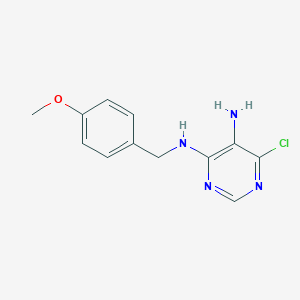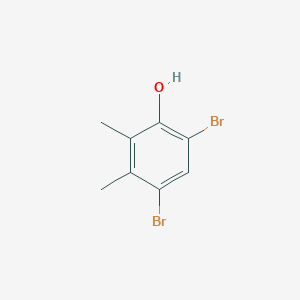
4,6-Dibromo-2,3-dimethylphenol
Übersicht
Beschreibung
4,6-Dibromo-2,3-dimethylphenol is a chemical compound with the molecular formula C8H8Br2O and a molecular weight of 279.95700 . It is also known by other synonyms such as 4,6-Dibrom-2,3-dimethyl-phenol, Phenol,4,6-dibromo-2,3-dimethyl, and 2,4-Dibrom-5,6-dimethyl-phenol .
Synthesis Analysis
The synthesis of 4,6-Dibromo-2,3-dimethylphenol involves several steps. The reaction of 2,4-dimethylphenol with bromine gives first 6-bromo-2,4-dimethylphenol, which according to the conditions of further bromination can give 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone .Molecular Structure Analysis
The molecular structure of 4,6-Dibromo-2,3-dimethylphenol consists of a benzene ring with two bromine atoms, two methyl groups, and one hydroxy group .Chemical Reactions Analysis
The reaction of 2,4-dimethylphenol with bromine gives first 6-bromo-2,4-dimethylphenol, which according to the conditions of further bromination can give 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone .Physical And Chemical Properties Analysis
4,6-Dibromo-2,3-dimethylphenol is a solid substance . The exact physical and chemical properties such as density, melting point, boiling point are not available .Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution and Rearrangement
Brittain et al. (1982) explored the reaction of 2,4-dimethylphenol with bromine, resulting in compounds like 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone. They discussed mechanisms involved in these reactions, which are significant in understanding the chemical behavior of 4,6-dibromo-2,3-dimethylphenol derivatives (Brittain, Mare, Newman, & Chin, 1982).
Oxidative Coupling
Boldron et al. (2005) conducted mechanistic investigations on the oxidative coupling of 2,6-dimethylphenol, leading to a selective procedure for preparing certain compounds via a C-C coupling mediated by hypervalent iodine (Boldron, Aromí, Challa, Gamez, & Reedijk, 2005).
Methylation for Industrial Applications
Żukowski et al. (2014) studied the methylation of phenol to 2,6-dimethylphenol using a fluidized bed of iron-chromium catalyst. This process is particularly relevant for the plastics industry (Żukowski, Berkowicz, Baron, Kandefer, Jamanek, Szarlik, Wielgosz, & Zielecka, 2014).
Anaerobic Biodegradability
O'Connor & Young (1989) evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 4,6-dinitro-o-cresol, which is structurally similar to 4,6-dibromo-2,3-dimethylphenol. Their research is crucial for understanding the environmental impact and degradation pathways of these compounds (O'Connor & Young, 1989).
Nitration Studies
Chambers et al. (1985) studied the nitration of 2,3,4-tribromo-5,6-dimethylphenol, a compound closely related to 4,6-dibromo-2,3-dimethylphenol. Their findings provide insights into the chemical reactions and potential applications of these compounds (Chambers, Hartshorn, Robinson, & Vaughan, 1985).
Environmental Impact and Biodegradation
Ji et al. (2019) investigated the biodegradation of 2,6-dimethylphenol, a key plastic monomer, by Mycobacterium neoaurum B5-4. This study is crucial for understanding the environmental remediation of pollutants related to 4,6-dibromo-2,3-dimethylphenol (Ji, Zhang, Liu, Zhu, & Yan, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-dibromo-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNODSSAHAREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549062 | |
| Record name | 4,6-Dibromo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2,3-dimethylphenol | |
CAS RN |
15460-16-9 | |
| Record name | 4,6-Dibromo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
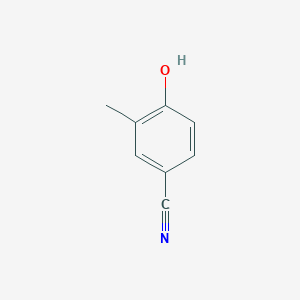
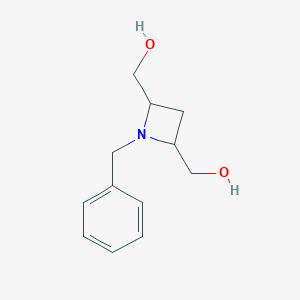
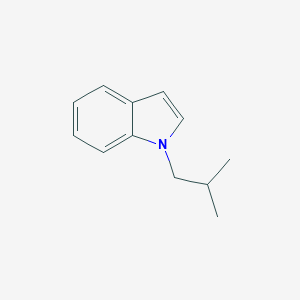
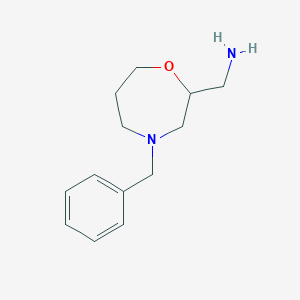
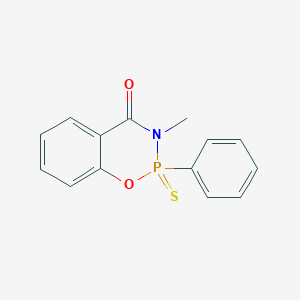
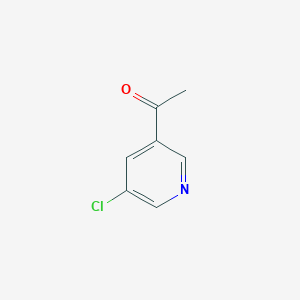
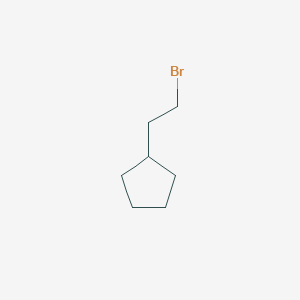
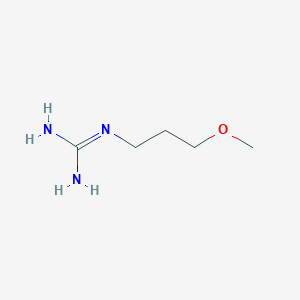
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
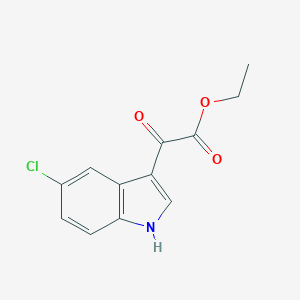
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
